

LC-MS/MS method development for 5-Hydroxy Albuterol-d9 Hemisulfate Salt

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Compound of Interest

Compound Name: *5-Hydroxy Albuterol-d9 Hemisulfate Salt*
Cat. No.: *B1158769*

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Application Note: High-Sensitivity LC-MS/MS Method Development for 5-Hydroxy Albuterol using 5-Hydroxy Albuterol-d9 Hemisulfate as Internal Standard

Executive Summary

This guide details the development of a robust LC-MS/MS methodology for the quantitation of 5-Hydroxy Albuterol (also known as Levalbuterol Related Compound G), utilizing its stable isotope-labeled analog, **5-Hydroxy Albuterol-d9 Hemisulfate Salt**, as the Internal Standard (IS).

While Albuterol (Salbutamol) is primarily metabolized via sulfation (SULT1A3), oxidative metabolites like 5-Hydroxy Albuterol represent critical analytes for impurity profiling and detailed pharmacokinetic (PK) phenotyping. The presence of a catechol moiety (vicinal diols at positions 4 and 5) in this analyte introduces specific stability challenges—namely rapid oxidation to quinones—which this protocol addresses through a specialized stabilization workflow.

Analyte Profile & Physicochemical Challenges

Understanding the molecule is the first step to successful method development.

Property	Analyte: 5-Hydroxy Albuterol	IS: 5-Hydroxy Albuterol-d9
CAS Number	182676-90-0	N/A (Labeled Analog)
Molecular Formula		
Free Base MW	255.31 g/mol	264.37 g/mol
Chemical Nature	Catecholamine derivative	Deuterated Catecholamine
pKa (approx)	~9.3 (Amine), ~8.5 (Phenol)	Similar
LogP	< 0.5 (Highly Polar)	Similar
Critical Risk	Oxidation: The 4,5-dihydroxy (catechol) group is prone to auto-oxidation at neutral/basic pH.[1]	Isotopic Purity: Ensure d9 label is on the t-butyl group.

Key Methodological Hurdles

- **Stability:** Catechols oxidize to o-quinones in plasma, leading to signal loss. Solution: Acidic stabilization of plasma immediately upon collection.
- **Isobaric Interference:** Albuterol N-Oxide () is isobaric (MW 255) with 5-Hydroxy Albuterol. Solution: Chromatographic resolution is mandatory; MS/MS alone cannot distinguish them if the N-oxide reduces in the source.
- **Polarity:** The extra hydroxyl group reduces retention on standard C18 columns. Solution: Use of Polar-Embedded C18 or PFP (Pentafluorophenyl) stationary phases.

Experimental Protocol

Stock Solution Preparation

Note: The IS is supplied as a Hemisulfate salt. You must correct for the salt form to achieve accurate free-base concentrations.

- Salt Correction Factor (SCF):

(Verify exact batch MW on the Certificate of Analysis)

Protocol:

- Solvent: Dissolve 1 mg of 5-Hydroxy Albuterol-d9 Hemisulfate in 10 mL of 1% Formic Acid in Methanol.
 - Reasoning: Acid prevents oxidation of the catechol during storage. Methanol ensures solubility.
- Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Stability is limited (approx. 1 month).
- Working Solution: Dilute stock to 100 ng/mL in Water/Methanol (90:10 v/v) + 0.1% Formic Acid for spiking.

Sample Preparation (Solid Phase Extraction - SPE)

Given the polarity of the analyte, Protein Precipitation (PPT) often yields high matrix effects (ion suppression). Mixed-Mode Cation Exchange (MCX) SPE is the gold standard here, utilizing the basic amine for retention while washing away neutrals.

Step-by-Step Workflow:

- Matrix Stabilization (Crucial):
 - To 1 mL of fresh plasma/blood, immediately add 20 μ L of 1M Sodium Metabisulfite and 10 μ L of Formic Acid.
 - Mechanism:^[2] Metabisulfite acts as an antioxidant; acid prevents auto-oxidation of the catechol.
- Spiking:
 - Aliquot 200 μ L stabilized plasma.

- Add 20 μ L IS Working Solution (5-Hydroxy Albuterol-d9).
- Pre-treatment:
 - Dilute with 200 μ L 2% Formic Acid in Water. (Low pH ionizes the amine for MCX retention).
- SPE Loading (Oasis MCX or Strata-X-C):
 - Condition: 1 mL MeOH.
 - Equilibrate: 1 mL Water + 0.1% Formic Acid.
 - Load: Pre-treated sample.
- Wash:
 - Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
 - Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences). Note: The analyte is charged and stays on the sorbent.
- Elution:
 - Elute with 2 x 400 μ L 5% Ammonium Hydroxide in Methanol.
 - Mechanism:^[2] High pH deprotonates the amine, releasing it from the sorbent.
- Reconstitution:
 - Evaporate to dryness under Nitrogen at 40°C.
 - Reconstitute in 100 μ L Mobile Phase A/B (90:10).

LC-MS/MS Method Conditions

Chromatography (LC)

- Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3, 2.1 x 100 mm, 1.7 μ m.

- Why PFP? Pentafluorophenyl phases offer unique selectivity for aromatic compounds and catechols, providing better separation of 5-Hydroxy Albuterol from the isobaric Albuterol N-Oxide than standard C18.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 5% B (Hold for 0.5 min to trap polar analyte)
 - 4.0 min: 60% B
 - 4.1 min: 95% B (Wash)
 - 5.5 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS)

- Source: Electrospray Ionization (ESI), Positive Mode.[3]
- Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

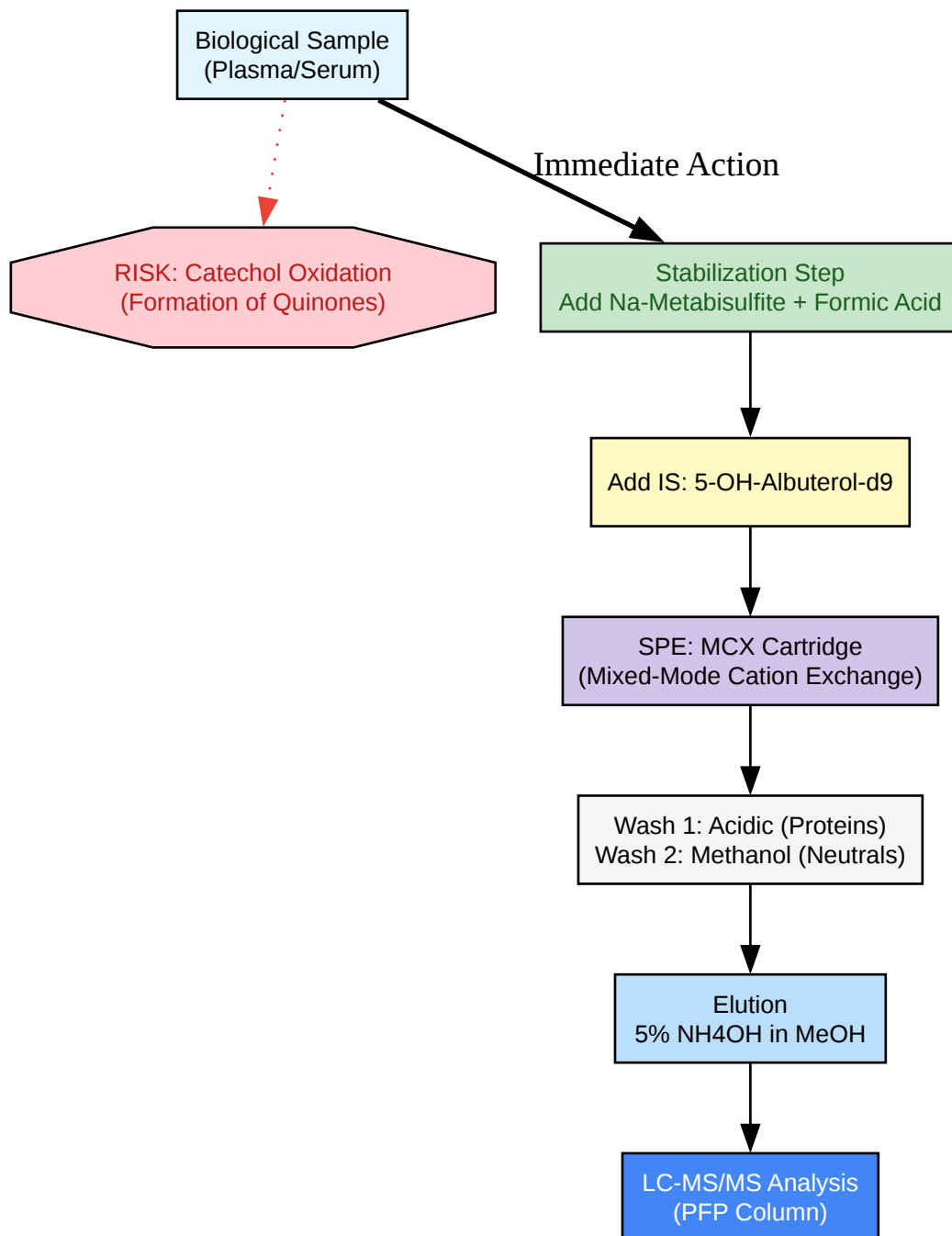
Analyte	Precursor (Q1)	Product (Q3)	Collision Energy (CE)	Type	Note
5-Hydroxy Albuterol	256.2 (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">)	164.1	25 eV	Quantifier	Loss of + t-butyl group
256.2	148.1	35 eV	Qualifier	Further fragmentation	
5-Hydroxy Albuterol-d9	265.2 ()	164.1	25 eV	Quantifier	Loss of Label: The d9-t-butyl group is lost. [1][4]
265.2	247.2	15 eV	Qualifier	Loss of (Retains d9)	

Technical Insight on IS Fragmentation: The primary fragment (m/z 164) results from the cleavage of the side chain containing the tert-butyl group. Since the deuterium label (d9) is located on the tert-butyl group, the fragment loses the label, resulting in an unlabeled product ion (m/z 164).

- Is this a problem? No, because the Precursor (Q1) (265 vs 256) provides the selectivity.
- Crosstalk Check: Ensure the unlabelled analyte (256) does not have a naturally occurring isotope at 265 (M+9 is negligible).

Visual Workflows

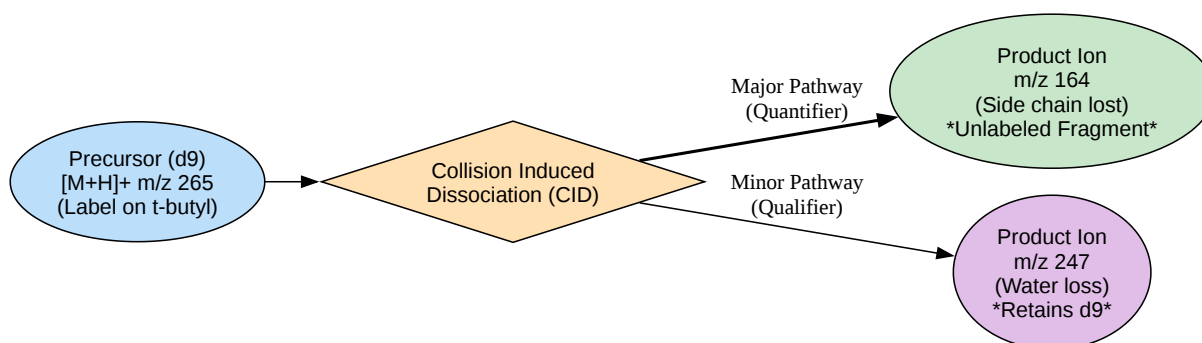
Figure 1: Sample Preparation & Stability Logic



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Caption: Critical stabilization workflow preventing catechol oxidation prior to MCX extraction.

Figure 2: Fragmentation Pathway & Label Loss



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Caption: MS/MS fragmentation logic showing the loss of the d9-label in the primary transition.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T), the method must be self-validating.

- Linearity: Expected range 0.5 ng/mL to 500 ng/mL. Use weighted regression ().
- Matrix Effect (ME) Evaluation:
 - Compare the peak area of IS spiked into extracted blank plasma vs. IS in clean solvent.
 - Acceptance: ME should be within $\pm 15\%$. If suppression is high ($>20\%$), optimize the SPE wash step or switch to a lower flow rate (0.2 mL/min).
- Carryover: Inject a blank after the highest standard (ULOQ).
 - Limit: Analyte peak in blank must be $< 20\%$ of the LLOQ signal.

- Selectivity (The N-Oxide Check):
 - Inject a standard of Albuterol N-Oxide.
 - Monitor the 5-Hydroxy Albuterol transition (256->164).
 - Requirement: The N-Oxide peak must be chromatographically resolved () from the 5-Hydroxy Albuterol peak.

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